Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate

Description

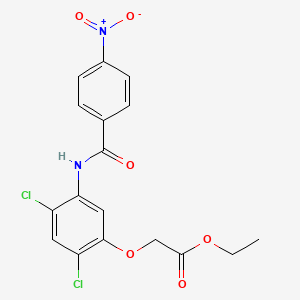

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate (CAS: 338961-35-6) is a synthetic organic compound with the molecular formula C₁₇H₁₄Cl₂N₂O₆ and a molecular weight of 413.21 g/mol. Its structure features a phenoxyacetate backbone substituted with 2,4-dichloro groups and a 4-nitrobenzoylamino moiety at the 5-position of the aromatic ring (Figure 1). This compound is primarily utilized in research settings, particularly in studies exploring herbicidal activity and enzyme inhibition due to its structural resemblance to protoporphyrinogen oxidase (PPO)-inhibiting herbicides.

Properties

IUPAC Name |

ethyl 2-[2,4-dichloro-5-[(4-nitrobenzoyl)amino]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O6/c1-2-26-16(22)9-27-15-8-14(12(18)7-13(15)19)20-17(23)10-3-5-11(6-4-10)21(24)25/h3-8H,2,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJUBEPPOSTDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate typically involves multiple steps, starting with the reaction of 2,4-dichlorophenol with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then esterified with ethyl chloroacetate to produce the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted phenols or amines.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is employed in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs from Schiff Base Studies

Several ethyl phenoxyacetate derivatives with Schiff base modifications have been synthesized and evaluated for PPO-inhibitory activity (Table 1). These analogs differ in the substituents attached to the imine group (-NH=CH-), influencing their physicochemical and biological properties:

Key Observations :

Thioester Derivatives as Enzyme Inhibitors

Thioester analogs, such as ethyl 2-((4-nitrobenzoyl)thio)acetate (Compound III), exhibit inhibitory activity against phospholipase A₂ (PLA₂) and metalloproteinases (Table 2). These compounds highlight the impact of replacing the amide group with a thioester:

| Compound | Structure Modification | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| III | Thioester (-S-CO-) instead of amide | PLA₂ | 132.7 | |

| I | 4-Chlorobenzoyl thioester | PLA₂ | 193.2 |

Key Observations :

- The 4-nitrobenzoyl thioester (Compound III) shows stronger PLA₂ inhibition (IC₅₀ = 132.7 µM) than chloro-substituted analogs, suggesting nitro groups enhance enzyme binding.

- Molecular docking studies indicate that thioesters interact with catalytic residues and cofactors (e.g., Ca²⁺) in PLA₂, a mechanism distinct from amide-based compounds.

Pyrazoline and Triazole Derivatives

Ethyl phenoxyacetates functionalized with pyrazoline or triazole rings demonstrate varied antimicrobial and diuretic activities (Table 3):

Key Observations :

- Aminomethyl groups at the 3-position (Compound 27) significantly enhance diuretic efficacy compared to unsubstituted analogs, likely due to improved receptor interaction.

Inclusion Complexes with β-Cyclodextrin

Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate forms inclusion complexes with β-cyclodextrin, improving solubility but reducing bioactivity (Table 4):

| Compound | Solubility in Water (mg/mL) | Activity Retention (%) | Reference |

|---|---|---|---|

| Free ester | 0.12 | 100 | |

| β-Cyclodextrin complex | 2.45 | 25–30 |

Key Observations :

Crystallographic Comparisons

X-ray diffraction studies of seven phenoxyacetate analogs from the Cambridge Structural Database reveal conformational trends:

- Hydrophobic substituents (e.g., trimethoxyphenyl in XEWZIJ) induce planar molecular conformations, favoring crystal packing.

- Electron-donating groups (e.g., methoxy in HIGLIT) increase torsional angles between aromatic rings, reducing stacking efficiency.

Biological Activity

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate, with the CAS number 338961-35-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C17H14Cl2N2O6

- Molecular Weight : 413.2 g/mol

- Structure : The compound features a dichlorophenoxy group and a nitrobenzamide moiety, which contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : In studies involving human prostate cancer cells (PC-3), related compounds demonstrated substantial antitumor activity as assessed by the sulforhodamine B (SRB) assay. The results suggested that these compounds could modulate apoptosis and cell proliferation through specific adrenergic receptors .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Some studies have focused on its ability to inhibit specific enzymes involved in cancer progression:

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : A series of analogs have shown promising inhibition against this enzyme, which is crucial in steroid metabolism. One study reported an IC50 value of 700 nM for a related compound .

Summary of Biological Activities

Case Studies

- Prostate Cancer Research : A study evaluated the effects of related compounds on PC-3 cells, highlighting their ability to induce apoptosis via modulation of adrenergic receptors. These findings suggest that this compound could be a candidate for further development in prostate cancer therapies .

- Enzyme Interaction Studies : In another investigation focusing on enzyme inhibition, several analogs were synthesized and tested against 17β-HSD. The results showed that modifications to the compound's structure could enhance its inhibitory potency, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

- Methodology : Recrystallization from ethanol or ethyl acetate is standard for isolating the compound . Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ ~256 nm for nitroaromatic groups) , complemented by NMR spectroscopy (e.g., ¹³C NMR for ester carbonyl signals at ~170 ppm) . Elemental analysis (C, H, N) ensures correct stoichiometry .

Q. What initial assays are recommended to evaluate the biological activity of this compound?

- Methodology : Receptor binding assays (e.g., dopamine D₂ and serotonin 5-HT₃) are common for neuroactive derivatives. Use radioligand displacement studies with membrane preparations from transfected cells . For antimicrobial screening, employ broth microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-nitrobenzoyl group in the compound’s bioactivity?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methyl groups) . Test these in parallel using standardized assays (e.g., diuretic activity via rat models or enzyme inhibition kinetics). Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like diuretic-sensitive Na⁺/K⁺/Cl⁻ transporters .

Q. When encountering conflicting spectroscopic data (e.g., NMR, IR) for derivatives, what systematic approaches resolve structural ambiguities?

- Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping signals in aromatic regions . Compare experimental IR spectra (e.g., C=O stretches at ~1720 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes . Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtained .

Q. What strategies optimize reaction yields when scaling up synthesis, and how can by-product formation be minimized?

- Methodology : Employ design of experiments (DoE) to optimize parameters like catalyst concentration, solvent polarity, and reaction time. For example, using acetic acid as a proton donor in Mannich reactions improves imine intermediate stability . Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at maximal conversion. Purify crude products via flash chromatography with gradient elution to separate regioisomers .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 72 hours. Analyze degradation products via LC-MS and quantify intact compound using validated HPLC methods . For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Methodology : Cross-validate using orthogonal assays. For example, if in vitro receptor binding (IC₅₀) conflicts with in vivo efficacy, assess pharmacokinetic parameters (e.g., bioavailability via rat plasma LC-MS/MS) to rule out absorption issues . Use tissue-specific microdialysis to measure compound concentrations at target sites .

Q. What computational tools are recommended to predict the compound’s reactivity or metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.